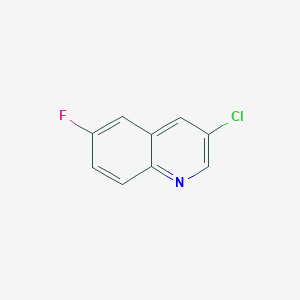

3-Chloro-6-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSTUXKVTAURTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Chloro 6 Fluoroquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for halogenated quinolines. The electron-deficient nature of the quinoline (B57606) ring, enhanced by the inductive effects of the halogen atoms, facilitates the attack of nucleophiles.

The chlorine atom at the C-3 position is generally more susceptible to displacement by nucleophiles compared to the fluorine atom at C-6. This is a common reactivity pattern observed in related halo-substituted quinolines. For instance, in 2-chloro-6-fluoroquinoline-3-carbonitrile, the chlorine at the C-2 position is the primary site for nucleophilic aromatic substitution. vulcanchem.com Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiols, leading to the formation of ether, amino, and thioether derivatives, respectively. vulcanchem.com

The following table summarizes the reactivity of halogen atoms in related quinoline structures towards nucleophilic substitution.

| Compound | Reactive Halogen Position | Activating/Directing Factors | Ref |

| 2-Chloro-6-fluoroquinoline-3-carbonitrile | C-2 (Chlorine) | Electron-withdrawing cyano group | vulcanchem.com |

| 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C-7 (Chlorine) | Boron chelation | nih.gov |

| Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C-7 (Fluorine) | Position on the quinolone ring | semanticscholar.org |

| Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C-6 (Fluorine) | Unreactive under conditions tested | semanticscholar.org |

Nitrogen-containing nucleophiles, such as amines and hydrazines, readily react with halogenated quinolines. These reactions are fundamental in the synthesis of many biologically active compounds. For example, 7-chloro-6-fluoroquinolone-3-carboxylates react with N-substituted piperazines to yield chlorine-substitution products in moderate yields. mdpi.com Similarly, the reaction of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine (B1678402) has been a key step in the synthesis of important antibacterial agents. semanticscholar.org The reaction of 2-chloroquinoline-3-carbaldehydes with aqueous ammonia (B1221849) can lead to the formation of benzo[b] cymitquimica.comnaphthyridine derivatives. rsc.org

Displacement of Halogen Atoms (e.g., at C-2, C-4, C-7 positions in related structures)

Electrophilic Substitution Reactions

While the electron-withdrawing nature of the halogen substituents deactivates the quinoline ring towards electrophilic attack, such reactions can still occur under specific conditions. Quinoline itself undergoes electrophilic substitution, similar to benzene (B151609) and pyridine (B92270). rsc.org In halogenated quinolines, the position of substitution is directed by the combined electronic effects of the existing substituents and the heterocyclic nitrogen. For instance, in 2-chloro-7-fluoroquinoline-4-carbonyl chloride, the chlorine atom at the C-2 position is described as enhancing resistance to electrophilic substitution. vulcanchem.com The presence of electron-withdrawing groups generally directs incoming electrophiles to specific positions on the benzene portion of the quinoline ring.

Functional Group Interconversions

The substituents on the 3-chloro-6-fluoroquinoline core can be chemically transformed to introduce new functionalities, a key strategy in synthetic chemistry.

Derivatives of this compound bearing carbaldehyde or carboxylic acid groups are versatile intermediates. For instance, 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) can serve as a precursor for the synthesis of the corresponding carbonitrile derivative. vulcanchem.com This transformation typically involves the conversion of the aldehyde to an oxime, followed by dehydration. vulcanchem.com The carboxylic acid group at the C-3 position of fluoroquinolones is also readily modified. nih.gov For example, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be esterified. nih.gov The resulting esters can then be hydrolyzed to the corresponding carboxylic acids. mdpi.com

Cyclization and Annulation Reactions to Form Fused Systems

Cyclization and annulation reactions involving derivatives of this compound provide access to complex, fused heterocyclic systems. These reactions often utilize the reactivity of functional groups on the quinoline core to build additional rings. For example, the condensation of 3-chloro-4-fluoroaniline (B193440) with diethyl(ethoxymethylene) malonate, followed by a cyclization reaction in diphenyl ether, is a key step in the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. rsc.org This quinolone can then undergo further reactions, such as N-alkylation. rsc.org

Radical Reactions and Organometallic Chemistry of this compound

The chemical reactivity of this compound is significantly influenced by the presence of halogen substituents and the quinoline core, making it a versatile substrate for various transformations, including radical reactions and organometallic chemistry. These reactions are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.

Radical Reactions

While extensive research on the radical reactions of this compound is not widely documented, related studies on similar quinoline structures suggest potential pathways. For instance, photochemical reactions can initiate radical processes. UV-mediated reactions of 6-fluoroquinoline (B108479) derivatives have been shown to proceed through radical intermediates formed by the homolytic cleavage of C-H bonds, leading to the formation of new C-C bonds. One study on 6-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one demonstrated that UV irradiation in the presence of an oxidizer like di-tert-butyl peroxide (DTBP) could lead to the formation of 3-arylquinolinone derivatives in moderate yields, indicating the viability of radical-mediated functionalization .

Photochemical reactions of other halogenated aromatic compounds have also been shown to proceed via the formation of aryl radicals through dehalogenation, a process that could potentially be applicable to this compound researchgate.net. Such reactions are often sensitive to the reaction environment, including the solvent and the presence of radical initiators or quenchers. For example, the photodecomposition of some chloro-substituted aromatic compounds is enhanced in the presence of reducing agents like ascorbic acid, which facilitates the formation of aryl radicals researchgate.net.

Another potential avenue for radical transformations is through intramolecular radical cyclization. Studies on N3-alkenyl-tethered quinazolinones have demonstrated that intramolecular radical cyclization is a viable method for constructing fused heterocyclic systems mdpi.com. Similar strategies could potentially be applied to derivatives of this compound to synthesize complex polycyclic structures.

A plausible, though not yet reported, radical reaction for this compound could involve a photoinduced cyclization with an organic dichalcogenide. For other isocyanides, this reaction proceeds via the generation of a chalcogen-centered radical, which then adds to the isocyanide, followed by a 6-exo radical cyclization to form quinoline derivatives iupac.org.

Table 1: Example of a Radical Reaction on a Related Quinolone Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | UV light (254 nm), DTBP (oxidizer) | 3-Arylquinolinone derivatives | 55% |

Organometallic Chemistry

The organometallic chemistry of this compound is more extensively explored, particularly in the context of palladium-catalyzed cross-coupling reactions. The chloro- and fluoro-substituents on the quinoline ring activate it for such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modifying the quinoline scaffold for various applications.

This compound derivatives can serve as ligands for the synthesis of transition metal complexes. For example, 2-chloro-6-fluoroquinoline-3-carbaldehyde, a closely related derivative, has been used to synthesize Schiff base ligands. These ligands, in turn, react with metal salts like zinc chloride and cobalt chloride to form stable organometallic complexes. In one study, a ligand was prepared from 2-chloro-6-fluoroquinoline-3-carbaldehyde and subsequently used to synthesize Co(II) and Zn(II) complexes acs.orgnih.gov. The resulting complexes were characterized by various spectroscopic and analytical techniques, confirming the coordination of the metal to the quinoline-based ligand acs.orgnih.govscirp.orglibretexts.orgmdpi.com.

Table 2: Synthesis of Metal Complexes from a this compound Derivative

| Starting Material | Metal Salt | Complex Formula | Yield | Reference |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Zinc chloride | [Zn(C₁₄H₁₅FN₃O₂)₂] | 68% | nih.gov |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Cobalt chloride hexahydrate | [Co(C₁₄H₁₅FN₃O₂)₂(H₂O)₂] | 65% | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The most common among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (in this case, the chloro-substituent of the quinoline) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not abundant in the cited literature, studies on structurally similar compounds like 8-bromo-6-fluoroquinoline (B1287374) and various chloro-substituted nitrogen heterocycles demonstrate the feasibility and general conditions for such transformations. For instance, the Suzuki-Miyaura coupling of 8-bromo-6-fluoroquinoline with aryl boronic acids has been achieved with high yields using catalysts like Pd(PPh₃)₄ and a base such as K₂CO₃ . The reactivity in these couplings can be influenced by the electronic effects of the substituents on the quinoline ring .

Table 3: Representative Suzuki-Miyaura Coupling of a Related Fluoroquinoline

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. | Yield Range | Reference |

| 8-Bromo-6-fluoroquinoline | Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80°C | 70-85% |

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable tool for introducing vinyl groups to the quinoline core. The reaction of various aryl halides with alkenes is well-established and generally proceeds with good yields and stereoselectivity rsc.orgmdpi.com. For example, the reaction of aryl iodides with styrene (B11656) or methyl acrylate (B77674) can be catalyzed by GPT-Pd catalysts in a water:DMSO mixture rsc.org.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental for introducing alkynyl moieties onto the quinoline scaffold. The Sonogashira coupling of various halogenated pyridines and other heterocycles with terminal alkynes has been reported to proceed efficiently under various conditions scirp.orgmdpi.comnih.govresearchgate.netpitt.edu. For instance, 2-amino-3-bromopyridines have been successfully coupled with a range of terminal alkynes using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system in DMF scirp.org.

Table 4: General Conditions for Sonogashira Coupling of Related Heterocycles

| Substrate | Coupling Partner | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. | Yield Range | Reference |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100°C | up to 96% | scirp.org |

| Aryl Iodides | Terminal alkynes | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65°C | Moderate to excellent | nih.gov |

The reactivity of the C-Cl bond at the 3-position of this compound in these cross-coupling reactions is expected to be lower than that of a corresponding C-Br or C-I bond. However, the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can facilitate the activation of the C-Cl bond, enabling these transformations nih.govorganic-chemistry.orgliv.ac.uk.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-Chloro-6-fluoroquinoline in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's atomic arrangement can be constructed.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns. The proton at the C2 position typically appears as a singlet at approximately 8.8 ppm, while the proton at C4 shows up as a singlet around 8.1 ppm. The protons on the fluorinated benzene (B151609) ring (C5, C7, and C8) display more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms bonded to electronegative halogens (chlorine and fluorine) are significantly influenced. The carbon bearing the chlorine atom (C3) and the carbon bonded to fluorine (C6) show characteristic chemical shifts. Other aromatic carbons can be assigned based on their chemical shifts and coupling with nearby protons and the fluorine atom.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C6 position. The chemical shift and coupling constants of this signal provide confirmation of its location on the quinoline (B57606) ring and its interaction with adjacent protons.

Table 1: Representative NMR Data for this compound (Note: Exact values can vary based on the solvent and experimental conditions.)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~8.8 | s | - | H-2 |

| ¹H | ~8.1 | s | - | H-4 |

| ¹H | ~8.0 | dd | J = 9.2, 5.4 | H-8 |

| ¹H | ~7.6 | ddd | J = 9.2, 8.4, 3.0 | H-5 |

| ¹H | ~7.5 | ddd | J = 9.2, 8.4, 3.0 | H-7 |

| ¹³C | ~159.9 (d) | d | J(C-F) = 250 | C-6 |

| ¹³C | ~148.5 | s | - | C-2 |

| ¹³C | ~145.2 | s | - | C-8a |

| ¹³C | ~136.1 | s | - | C-4 |

| ¹³C | ~131.5 (d) | d | J(C-F) = 9.5 | C-8 |

| ¹³C | ~128.9 | s | - | C-4a |

| ¹³C | ~125.1 | s | - | C-3 |

| ¹³C | ~121.2 (d) | d | J(C-F) = 26 | C-5 |

| ¹³C | ~110.8 (d) | d | J(C-F) = 21 | C-7 |

| ¹⁹F | ~ -112.0 | s | - | F-6 |

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule undergoes ionization to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as two peaks separated by two mass units (M⁺ and M+2⁺), with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₉H₅ClFN), the calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Formula | C₉H₅ClFN |

| Molecular Weight (Monoisotopic) | 181.01 g/mol |

| Calculated m/z (for ³⁵Cl) | 181.0149 |

| Calculated m/z (for ³⁷Cl) | 183.0120 |

| Characteristic Fragmentation | Loss of Cl, loss of HCN |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be derived.

While specific crystallographic data for this compound is not widely published, a study would reveal the planarity of the quinoline ring system. It would also precisely measure the C-Cl and C-F bond lengths and the C-C-C bond angles within the aromatic rings. Furthermore, analysis of the crystal packing would show how the molecules arrange themselves in the solid state, highlighting any significant intermolecular interactions such as π-π stacking or halogen bonding.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands.

The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-F bond stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range, while the C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=N Stretch | Quinoline Ring |

| 1250-1200 | C-F Stretch | Aryl-Fluoride |

| 850-800 | C-Cl Stretch | Aryl-Chloride |

| 880-800 | C-H Bend | Out-of-plane aromatic C-H |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for analyzing the electronic properties and reaction mechanisms of quinoline (B57606) derivatives [15, 16]. For 3-Chloro-6-fluoroquinoline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its molecular characteristics .

Electronic Structure Analysis: The electronic landscape of this compound is heavily influenced by its halogen substituents. The fluorine atom at the C6 position and the chlorine atom at the C3 position are both strongly electron-withdrawing groups. This electronic pull significantly modulates the charge distribution across the quinoline scaffold.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity . For this compound, the HOMO is typically localized over the benzene (B151609) portion of the quinoline ring, whereas the LUMO is distributed across the entire π-system, with significant contributions from the pyridine (B92270) ring, particularly the C2 and C4 atoms .

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. For this compound, these maps reveal distinct regions of electrostatic potential. The most negative potential (red/yellow regions) is concentrated around the quinoline nitrogen atom, identifying it as the primary site for electrophilic attack or protonation. Positive potential regions (blue) are found around the hydrogen atoms and, significantly, indicate the electrophilic character of the carbon atoms attached to the halogens .

Mechanistic Insights: DFT is instrumental in elucidating reaction pathways involving this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions at the C3 position, DFT can be used to model the reaction coordinate, identify the Meisenheimer intermediate, and calculate the activation energy barriers. These calculations confirm that the electron-withdrawing nature of the quinoline nitrogen and the C6-fluoro group stabilizes the anionic intermediate, thereby facilitating the substitution of the C3-chloro group .

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.98 eV | Indicates electron-donating capability; localized on the carbocyclic ring. |

| LUMO Energy | -1.85 eV | Indicates electron-accepting capability; localized on the heterocyclic ring. |

| HOMO-LUMO Gap (ΔE) | 5.13 eV | Represents kinetic stability and chemical hardness. |

| Dipole Moment | 2.45 D | Quantifies the overall polarity of the molecule. |

| MEP Minimum (Vmin) | -45.2 kcal/mol | Located near the N1 atom, indicating the primary site for electrophilic attack. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For derivatives of this compound, docking studies are essential for understanding their potential as inhibitors of biological targets, such as protein kinases [28, 34]. These studies focus on elucidating the specific binding mechanisms at the atomic level.

Binding Mechanisms: The this compound scaffold serves as a versatile framework for interacting with protein active sites. Docking simulations reveal a consistent pattern of interactions:

Hydrogen Bonding: The quinoline nitrogen (N1) is a key hydrogen bond acceptor. In many kinase active sites, it forms a crucial hydrogen bond with the backbone NH of a "hinge region" residue (e.g., Cysteine or Methionine), which is a canonical interaction for many Type I and Type II kinase inhibitors .

Halogen Bonding: The chlorine atom at the C3 position can act as a halogen bond donor, interacting with electron-rich carbonyl oxygens or carboxylate side chains of residues like Aspartate or Glutamate within the binding pocket. This specific, directional interaction can significantly enhance binding affinity and selectivity .

Hydrophobic and van der Waals Interactions: The planar quinoline ring system engages in extensive hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. The C6-fluoro group can also participate in favorable hydrophobic interactions or form weak C-H···F hydrogen bonds .

For example, when docked into the ATP-binding site of a receptor tyrosine kinase, this compound or its analogues typically orient with the quinoline nitrogen in the hinge region, while the C3-chloro substituent projects into a deeper hydrophobic pocket, often termed the "selectivity pocket" .

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | Cys919 | Hydrogen Bond (N1 of quinoline with backbone NH) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | Asp1046 | Halogen Bond (C3-Cl with side-chain oxygen) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | Val848, Leu1035 | Hydrophobic Interactions |

| Epidermal Growth Factor Receptor (EGFR) | -8.7 | Met793 | Hydrogen Bond (N1 of quinoline with backbone NH) |

| Epidermal Growth Factor Receptor (EGFR) | -8.7 | Phe856 | π-π Stacking |

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR) studies investigate how modifications to a molecule's structure affect its chemical reactivity and physical properties. For this compound, the interplay between the two halogen substituents and the core quinoline ring system defines its fundamental characteristics [4, 16].

Influence of Substituents on Physicochemical Properties: The electron-withdrawing effects of the chlorine and fluorine atoms are paramount.

Acidity/Basicity (pKa): Compared to unsubstituted quinoline (pKa ≈ 4.9), this compound is significantly less basic. The inductive (-I) and mesomeric (-M) effects of the halogens withdraw electron density from the entire ring system, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair for protonation, thereby lowering its pKa value .

Lipophilicity (LogP): Halogenation generally increases a molecule's lipophilicity (its preference for a lipid-like environment over an aqueous one). The introduction of both a chloro and a fluoro group substantially increases the calculated LogP of this compound compared to quinoline, which affects its solubility and membrane permeability .

Dipole Moment: The positions and electronegativity of the substituents create a significant molecular dipole moment. This polarity influences crystal packing, solubility in polar solvents, and interactions with biological macromolecules.

By comparing this compound to its parent compound and singly-substituted analogues, a clear SAR emerges where the combined electron-withdrawing power of the C3-Cl and C6-F groups creates a molecule that is less basic, more lipophilic, and has a distinct electronic profile primed for specific chemical transformations [4, 16].

| Compound | Substituents | Calculated LogP | Calculated pKa |

|---|---|---|---|

| Quinoline | None | 2.03 | 4.90 |

| 3-Chloroquinoline (B1630576) | 3-Cl | 2.71 | 2.75 |

| 6-Fluoroquinoline (B108479) | 6-F | 2.19 | 3.70 |

| This compound | 3-Cl, 6-F | 2.87 | 1.65 |

Prediction of Reactivity and Regioselectivity

Theoretical calculations are highly effective in predicting the reactivity and regioselectivity of this compound in various chemical reactions [16, 27]. By analyzing parameters derived from DFT, such as atomic charges, Fukui functions, and MEP maps, chemists can forecast the most probable sites for nucleophilic and electrophilic attack.

Regioselectivity of Nucleophilic Attack: The primary site for nucleophilic attack is the C3 position, leading to the substitution of the chlorine atom (SNAr reaction). This is predicted for several reasons:

Activation by Nitrogen: The C3 position is ortho to the electron-withdrawing ring nitrogen, which strongly stabilizes the negative charge developed in the Meisenheimer intermediate.

Leaving Group Ability: Chlorine is a good leaving group in SNAr reactions.

Calculated Parameters: Analysis of the LUMO shows a large coefficient on the C3 carbon. Furthermore, local reactivity descriptors like the Fukui function (f+), which indicates susceptibility to nucleophilic attack, show a maximal value at C3 .

While the C6 position bears a fluoro group, substitution at this site is less favorable. The C-F bond is significantly stronger than the C-Cl bond, and fluorine is a poorer leaving group.

Regioselectivity of Electrophilic Attack: For electrophilic aromatic substitution (e.g., nitration, halogenation), the reaction is predicted to occur on the carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is deactivated by the electronegative nitrogen atom.

Directing Effects: The C6-fluoro group is an ortho-, para-director but is deactivating. The most likely positions for electrophilic attack are C5 and C8, which are ortho and para to the activating amino-like group (the fused ring nitrogen) and are influenced by the C6-fluoro substituent.

Calculated Parameters: Analysis of the HOMO, which is largely localized on the carbocyclic ring, supports this. Furthermore, the Fukui function for electrophilic attack (f-) and calculated negative Mulliken or Hirshfeld charges are highest at the C5 and C8 positions, identifying them as the most nucleophilic sites on the ring system .

| Reaction Type | Most Probable Site(s) | Theoretical Justification | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C3 | High LUMO coefficient; Maximum Fukui (f+) value; Good leaving group (Cl); Stabilization of intermediate by N1. | |

| Electrophilic Aromatic Substitution | C5 and C8 | High HOMO density; Most negative atomic charges; Maximum Fukui (f-) value on the carbocyclic ring. | |

| Protonation / Lewis Acid Coordination | N1 | Highest negative electrostatic potential (MEP minimum); Lone pair availability. |

3 Chloro 6 Fluoroquinoline As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the chloro and fluoro substituents on the quinoline (B57606) ring system makes 3-Chloro-6-fluoroquinoline a highly sought-after precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the chlorine atom at the C-3 position allows for its displacement through various nucleophilic substitution and cross-coupling reactions, paving the way for the annulation of additional rings onto the quinoline core.

One notable application is in the synthesis of pyrazolo[4,3-c]quinolines. researchgate.netclockss.org These compounds are of significant interest due to their diverse biological activities. clockss.org The general synthetic strategy involves the reaction of a 3-aroyl-1H-quinolin-4-one with an alkyl halide, followed by a hydrazine-mediated cyclization to form the pyrazole (B372694) ring fused to the quinoline scaffold. researchgate.netclockss.org While direct use of this compound in this specific multi-step sequence is not explicitly detailed, its analogous 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives are extensively used in similar cyclization reactions to afford pyrazolo[3,4-b]quinolines. rsc.org For instance, 2-chloroquinoline-3-carbonitrile, derived from the corresponding carbaldehyde, undergoes cycloaddition with hydrazine (B178648) hydrate (B1144303) to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org This highlights the potential of the chloro-substituted position to act as a key handle for constructing fused pyrazole rings.

Furthermore, the reactivity of chloroquinolines is exploited in the synthesis of other fused systems like pyrrolo[3,4-b]quinolinones and various pyrimido-fused quinolines through condensation and multicomponent reactions. rsc.org For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org

Scaffold for Novel Derivative Design and Chemical Exploration

The this compound core serves as an excellent scaffold for the design and synthesis of novel derivatives with tailored properties. The differential reactivity of the C-Cl and C-F bonds, along with other positions on the quinoline ring, allows for selective functionalization, leading to a vast chemical space for exploration.

The chlorine atom at the 3-position is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and aryl groups. For instance, related 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been used as a starting material to synthesize a series of 3-substituted derivatives by reacting it with different anilines. researchgate.netjmpas.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, has been successfully applied to various chloroquinolines to introduce aryl and vinyl groups. fishersci.co.ukharvard.edu Although aryl chlorides are generally less reactive than bromides or iodides, the reaction can be optimized to achieve good yields. harvard.edu The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation. uni-giessen.dersc.org While iodo and bromo-substituted aromatics are more reactive, the coupling of chloroarenes can be achieved, often requiring specific catalytic systems. rsc.org These reactions on the this compound scaffold would enable the synthesis of a diverse library of derivatives with potential applications in various fields.

The fluorine atom at the 6-position, while generally more stable than the chlorine at C-3, also plays a crucial role. It enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties in medicinal chemistry applications. The presence of fluorine can also influence the electronic properties of the quinoline ring, thereby modulating its reactivity and biological activity.

Role in the Construction of Polyfunctionalized Quinolines

The inherent reactivity of this compound makes it an ideal starting point for the synthesis of polyfunctionalized quinolines, where multiple substituents are strategically introduced to fine-tune the molecule's properties. The ability to selectively modify different positions on the quinoline ring is key to this process.

A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been described starting from p-anisidine (B42471) and 2-fluoromalonic acid, which proceeds through a 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556) intermediate. researchgate.net This demonstrates how the quinoline ring can be built with initial functionalization, which can then be further elaborated. Subsequent functionalization of such poly-substituted quinolines can be achieved through reactions like Suzuki cross-coupling or nucleophilic aromatic substitution (SNAr) processes, allowing for the rapid construction of a library of polysubstituted, selectively fluorinated quinoline derivatives. researchgate.net

The synthesis of complex molecules often involves a sequence of reactions to introduce different functional groups. For instance, the preparation of certain bioactive molecules starts with the Vilsmeier-Haack reaction on an acetanilide (B955) to form a chloro-formyl-quinoline, which is then further functionalized. nih.govacs.org The chloro and formyl groups in the resulting quinoline provide two distinct reactive sites for building molecular complexity.

Below is a table summarizing the key reactions and resulting compound classes starting from chloro-fluoro quinoline scaffolds:

| Starting Material Type | Reaction Type | Resulting Compound Class | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Cycloaddition with hydrazine | Pyrazolo[3,4-b]quinolines | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Condensation with formamide | Pyrrolo[3,4-b]quinolinones | rsc.org |

| Chloroquinoline | Suzuki-Miyaura Coupling | Aryl/Vinyl-substituted Quinolines | fishersci.co.ukharvard.edu |

| Chloroquinoline | Sonogashira Coupling | Alkynyl-substituted Quinolines | uni-giessen.dersc.org |

| Dichloro-fluoro-methoxyquinoline | Hydrogenolysis | Fluoro-methoxyquinoline | researchgate.net |

| Chloro-fluoro-quinoline carboxylate | Nucleophilic Substitution | Functionalized Fluoroquinolones | rsc.org |

Future Research Directions in 3 Chloro 6 Fluoroquinoline Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While methods for synthesizing the quinoline (B57606) core are established, the development of more efficient, sustainable, and versatile synthetic routes to 3-chloro-6-fluoroquinoline and its derivatives remains a critical area of research. Future efforts are expected to focus on:

Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating reaction times and improving yields for the synthesis of related quinoline derivatives. jmpas.comresearchgate.net Further exploration of microwave-assisted protocols for the synthesis of this compound could lead to more environmentally friendly and economically viable production methods. jmpas.comresearchgate.net

Catalytic C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heteroarenes. nih.gov Investigating this methodology for the direct and regioselective introduction of boron-containing functional groups onto the this compound scaffold would provide versatile intermediates for subsequent cross-coupling reactions. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing synthetic routes for this compound within flow reactors could enable on-demand production and facilitate the rapid generation of derivative libraries for screening purposes.

Green Chemistry Approaches: The use of greener solvents, such as water, and recyclable catalysts is a growing trend in chemical synthesis. scielo.org.mx Developing synthetic strategies for this compound that align with the principles of green chemistry will be crucial for sustainable industrial applications. scielo.org.mx

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The interplay of the chloro and fluoro substituents on the quinoline ring governs its reactivity. A deeper understanding of these electronic effects will enable more precise control over chemical transformations.

Selective Functionalization: The chloro and fluoro groups deactivate the quinoline ring, influencing the regioselectivity of electrophilic substitution. Future research should focus on developing catalytic systems that can selectively target specific positions on the ring, allowing for the introduction of a wide range of functional groups. For instance, palladium-catalyzed Suzuki-Miyaura coupling could be employed to functionalize the 5-position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While some applications in quinoline chemistry exist, a systematic exploration of these reactions with this compound as a substrate will undoubtedly lead to the discovery of novel derivatives with interesting properties. mdpi.com The development of nickel-catalyzed cross-coupling reactions also presents a promising avenue for modifying fluoroquinolines. researchgate.net

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogen substituents facilitates nucleophilic aromatic substitution (SNAr) reactions. Investigating a broader range of nucleophiles, including complex drug fragments and biomolecules, could lead to the synthesis of novel conjugates with enhanced biological activity. The chlorine at the 3-position is particularly susceptible to displacement by nucleophiles like amines, alkoxides, and thiols.

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental design and accelerating the discovery process.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.org Such studies can provide valuable insights into reaction mechanisms and help predict the regioselectivity of various transformations. researchgate.net For example, DFT can be used to predict the acid dissociation constant (pKa) of derivatives by analyzing charge distribution.

Reaction Pathway Modeling: Computational modeling can be used to map out potential reaction pathways and identify the most energetically favorable routes for the synthesis of new derivatives. This can save significant time and resources in the laboratory by prioritizing high-yield reactions.

In Silico Screening: Virtual screening of computationally generated libraries of this compound derivatives against biological targets can help identify promising lead compounds for drug discovery. researchgate.net This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

Potential for Integration into Supramolecular Chemistry and Materials Science

The rigid, planar structure and potential for functionalization make this compound an attractive building block for the construction of supramolecular assemblies and advanced materials.

Crystal Engineering: By introducing specific functional groups capable of forming hydrogen bonds, halogen bonds, or π-π stacking interactions, it should be possible to control the self-assembly of this compound derivatives in the solid state. This could lead to the development of new crystalline materials with tailored optical or electronic properties.

Development of Novel Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the creation of new materials with enhanced thermal stability, flame retardancy, or unique photophysical properties.

Fluorescent Sensors: The quinoline core is known to exhibit fluorescence. By strategically modifying the this compound scaffold, it may be possible to develop novel fluorescent sensors for the detection of specific ions, molecules, or biological analytes.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Chloro-6-fluoroquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step halogenation and cyclization. A common approach includes:

Quinoline Core Formation : Cyclization of substituted anilines with glycerol or acetylene derivatives under acid catalysis.

Halogenation : Sequential fluorination and chlorination using reagents like POCl₃ or SOCl₂ for chlorination and KF/18-crown-6 for fluorination.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Factors :

- Temperature control during fluorination (60–80°C) minimizes side reactions.

- Catalyst choice (e.g., Pd/C for dehalogenation side reactions) impacts regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to verify substituent positions (e.g., downfield shifts for Cl and F at C3 and C6).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 181.5).

- X-ray Diffraction (XRD) : For crystalline samples, XRD resolves bond lengths and angles, distinguishing between halogen positions .

Critical Note : Compare data with PubChem entries (e.g., CAS 1017222-23-9) to validate deviations caused by solvent effects .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound for drug design?

Methodological Answer: Density Functional Theory (DFT) is widely used:

Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for halogenated systems.

Basis Sets : 6-311G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis.

Output Metrics : HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to assess reactivity.

Q. Case Study :

Q. How do substituent positions (Cl at C3, F at C6) influence biological activity in quinoline derivatives?

Methodological Answer:

- Steric Effects : Chlorine at C3 hinders planarization, reducing intercalation with DNA but increasing specificity for enzyme pockets.

- Electronic Effects : Fluorine at C6 enhances lipophilicity and metabolic stability via C-F bond strength.

- Experimental Validation :

- Antimicrobial Assays : MIC values against E. coli showed 3-Cl-6-F derivatives had 2x higher activity than non-halogenated analogs.

- Docking Studies : Chlorine at C3 improved binding affinity (ΔG = -8.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?

Methodological Answer:

Cross-Validation : Use complementary techniques (e.g., IR for functional groups, HPLC for purity).

Dynamic Effects : Consider solvent-induced shifts in NMR; XRD reflects solid-state conformation.

Case Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.